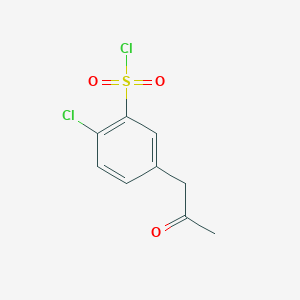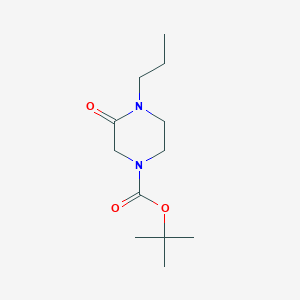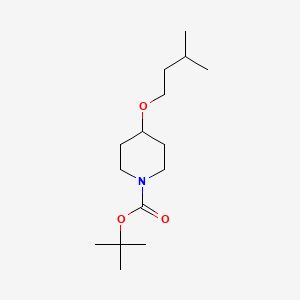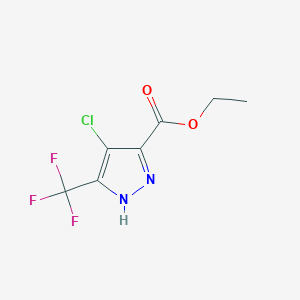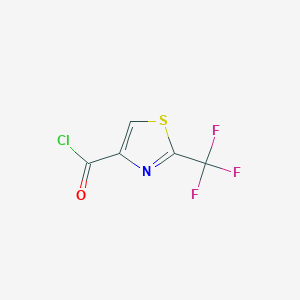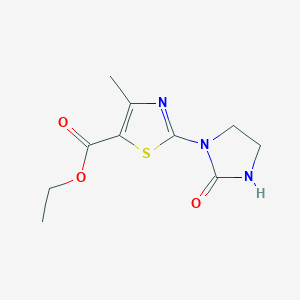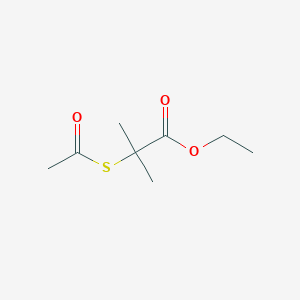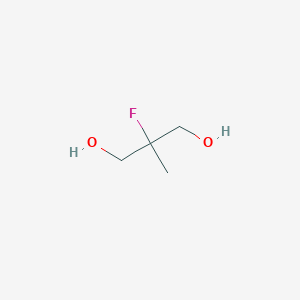
3-Fluoro-5-(pentafluorosulfur)benzylamine
Vue d'ensemble
Description
3-Fluoro-5-(pentafluorosulfur)benzylamine: is an organic compound with the molecular formula C7H7F6NS and a molecular weight of 251.19 g/mol . This compound is characterized by the presence of a fluorine atom at the third position and a pentafluorosulfur group at the fifth position on the benzylamine ring . It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of fluorinating agents and sulfur-fluorine reagents under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation, sulfonation, and amination reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the pentafluorosulfur group to other sulfur-containing functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Various sulfur-containing derivatives.
Substitution: Substituted benzylamine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-5-(pentafluorosulfur)benzylamine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a precursor for drug development .
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It is also explored for applications in agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism by which 3-Fluoro-5-(pentafluorosulfur)benzylamine exerts its effects involves interactions with specific molecular targets. The fluorine and pentafluorosulfur groups can form strong bonds with various biological molecules, influencing their activity and function . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling cascades .
Comparaison Avec Des Composés Similaires
- 3-Fluoro-5-(trifluoromethyl)benzylamine
- 3-Fluoro-5-(difluoromethyl)benzylamine
- 3-Fluoro-5-(chlorosulfur)benzylamine
Comparison: Compared to these similar compounds, 3-Fluoro-5-(pentafluorosulfur)benzylamine is unique due to the presence of the pentafluorosulfur group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Propriétés
IUPAC Name |
[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F6NS/c8-6-1-5(4-14)2-7(3-6)15(9,10,11,12)13/h1-3H,4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGCFDAJSOIINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F6NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




